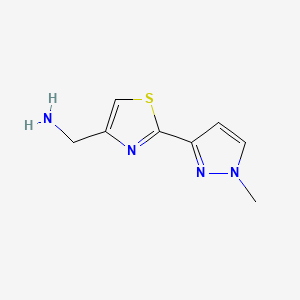
(2-(1-Methyl-1H-pyrazol-3-yl)thiazol-4-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazol-4-yl]methanamine: is a heterocyclic compound that features both pyrazole and thiazole rings. These structures are known for their significant roles in medicinal chemistry and organic synthesis due to their diverse biological activities and chemical reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazol-4-yl]methanamine typically involves the formation of the pyrazole and thiazole rings followed by their coupling. One common method includes:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Thiazole Ring: This involves the cyclization of a thioamide with an α-haloketone.
Coupling Reaction: The final step involves the coupling of the pyrazole and thiazole rings through a methanamine linker, often using a condensation reaction under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
[2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazol-4-yl]methanamine: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanamine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides; often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with various alkyl or acyl groups.
科学的研究の応用
[2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazol-4-yl]methanamine: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
作用機序
The mechanism of action of [2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazol-4-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings allow it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including antimicrobial or anticancer activities, depending on the specific target and pathway involved.
類似化合物との比較
[2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazol-4-yl]methanamine: can be compared with other heterocyclic compounds containing pyrazole or thiazole rings:
[1-methyl-1H-pyrazol-3-yl]methanamine: Lacks the thiazole ring, resulting in different chemical and biological properties.
[1H-thiazol-4-yl]methanamine: Lacks the pyrazole ring, leading to variations in reactivity and biological activity.
[2-(1H-pyrazol-3-yl)-1,3-thiazol-4-yl]methanamine: Similar structure but without the methyl group, affecting its steric and electronic properties.
The uniqueness of [2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazol-4-yl]methanamine lies in its combined pyrazole and thiazole rings, which confer distinct chemical reactivity and potential biological activities.
特性
分子式 |
C8H10N4S |
|---|---|
分子量 |
194.26 g/mol |
IUPAC名 |
[2-(1-methylpyrazol-3-yl)-1,3-thiazol-4-yl]methanamine |
InChI |
InChI=1S/C8H10N4S/c1-12-3-2-7(11-12)8-10-6(4-9)5-13-8/h2-3,5H,4,9H2,1H3 |
InChIキー |
GBEZFKOETMVASQ-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC(=N1)C2=NC(=CS2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Benzo[b]thiophen-3-yl)cyclopropane-1-carboxylic acid](/img/structure/B13638990.png)
![(2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine](/img/structure/B13638993.png)






![9-[2-(4-chloro-2-phenylphenyl)phenyl]carbazole](/img/structure/B13639034.png)



![Tert-butyl 4-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)piperidine-1-carboxylate](/img/structure/B13639055.png)

